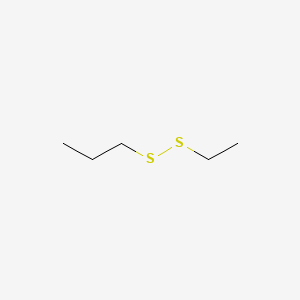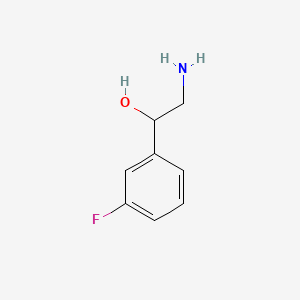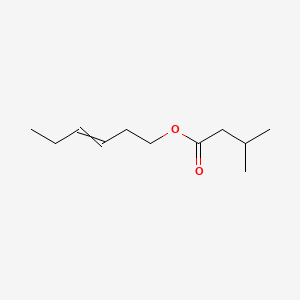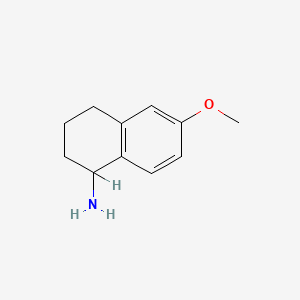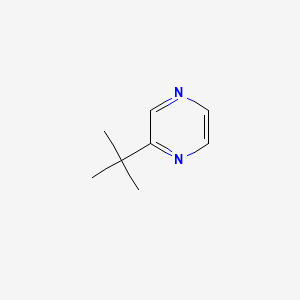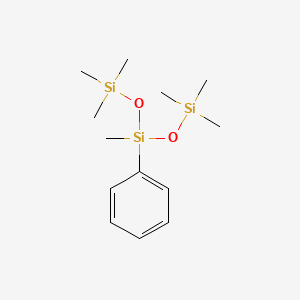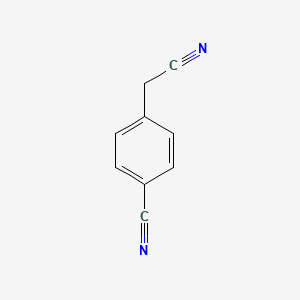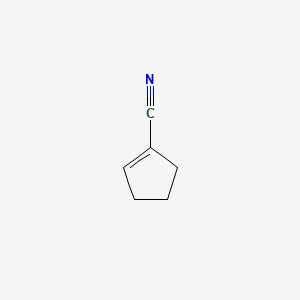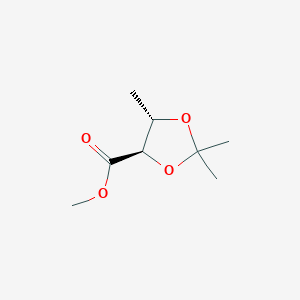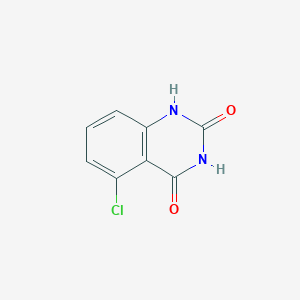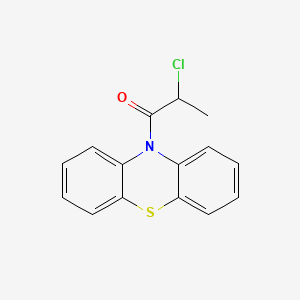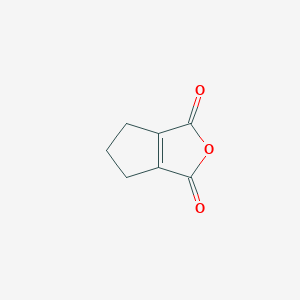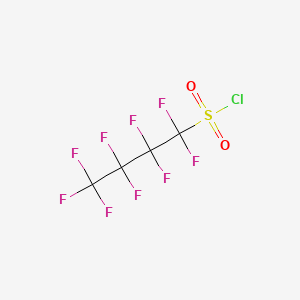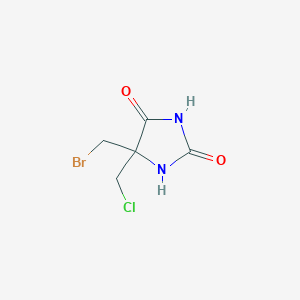
Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Descripción general
Descripción
BCDMH is a chemical compound that is structurally related to hydantoin . It is a white crystalline compound with a slight bromine and acetone odor . It is insoluble in water, but soluble in acetone . BCDMH is an excellent source of both chlorine and bromine as it reacts slowly with water releasing hypochlorous acid and hypobromous acid .
Molecular Structure Analysis
The molecular formula of BCDMH is C5H6BrClN2O2 . The molecular weight is 241.47 g/mol .Chemical Reactions Analysis
BCDMH reacts with water to release hypochlorous acid and hypobromous acid . The bromide ions are oxidized with the hypochlorous acid that was formed from the initial BCDMH . This produces more hypobromous acid; the hypochlorous acid itself acts directly as a disinfectant in the process .Physical And Chemical Properties Analysis
BCDMH is a white or off-white crystalline powder . It is slightly soluble in water, soluble in chloroform, ethanol, and other organic solvents . It is stable under normal temperatures but can decompose under light .Aplicaciones Científicas De Investigación
1. Water Sanitation and Drinking Water Purification
- Application Summary: BCDMH is an excellent source of both chlorine and bromine. It reacts slowly with water, releasing hypochlorous acid and hypobromous acid. It is used as a chemical disinfectant for recreational water sanitation and drinking water purification .
- Methods of Application: The initial BCDMH reacts with water, releasing hypochlorous acid and hypobromous acid. These acids then act directly as disinfectants .
- Results or Outcomes: The use of BCDMH in water sanitation and drinking water purification has been effective in maintaining the cleanliness and safety of the water .
2. Bactericidal Activity
- Application Summary: BCDMH has been used in combination with polyhexamethylene biguanide hydrochloride (PHMB) to enhance the killing of Escherichia coli .
- Methods of Application: A combination of 10 mg/L PHMB and 8 mg/L BCDMH was used. This combination disrupted cell membranes and changed membrane structure and permeability, resulting in the leakage of intracellular soluble proteins and ions .
- Results or Outcomes: The combination of PHMB and BCDMH resulted in approximately 5.74 log 10 reduction in E. coli. This suggests that at a relatively low concentration, the combination exhibited good bactericidal activity and physiological effect on E. coli .
3. Industrial Water Disinfection
- Application Summary: BCDMH is used in the disinfection of industrial circulating water .
- Methods of Application: BCDMH is added to the industrial circulating water where it slowly reacts with water, releasing hypochlorous acid and hypobromous acid, which act as disinfectants .
- Results or Outcomes: The use of BCDMH in industrial water disinfection has been effective in maintaining the cleanliness and safety of the water .
4. Aquaculture
- Application Summary: BCDMH is used in the disinfection of water in aquaculture .
- Methods of Application: BCDMH is added to the water in aquaculture where it slowly reacts with water, releasing hypochlorous acid and hypobromous acid, which act as disinfectants .
- Results or Outcomes: The use of BCDMH in aquaculture has been effective in maintaining the cleanliness and safety of the water, which is crucial for the health and growth of aquatic organisms .
5. Disinfection in Pools and Hot Tubs
- Application Summary: BCDMH is used as a disinfectant in swimming pools and hot tubs .
- Methods of Application: BCDMH is added to the water in pools and hot tubs where it slowly reacts with water, releasing hypochlorous acid and hypobromous acid, which act as disinfectants .
- Results or Outcomes: The use of BCDMH in pools and hot tubs has been effective in maintaining the cleanliness and safety of the water .
6. Disinfection in Hospitals
- Application Summary: BCDMH is used in the disinfection of hospital wastewater and medicinal facilities .
- Methods of Application: BCDMH is added to the wastewater and medicinal facilities where it slowly reacts with water, releasing hypochlorous acid and hypobromous acid, which act as disinfectants .
- Results or Outcomes: The use of BCDMH in hospitals has been effective in maintaining the cleanliness and safety of the wastewater and medicinal facilities .
Safety And Hazards
BCDMH is flammable and harmful if inhaled . It can cause burns and may cause sensitization by skin contact . It is very toxic to aquatic organisms . During handling and operation of BCDMH, appropriate safety measures should be taken, including wearing suitable personal protective equipment such as gloves and glasses .
Propiedades
IUPAC Name |
5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c6-1-5(2-7)3(10)8-4(11)9-5/h1-2H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDGFAFKIZPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Halohydantoins: Usually off-white solids; [Reference #1] White or yellowish-white solid with an odor of strong halogens or bromine; [Redox Chemicals MSDS] | |
| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
32718-18-6 | |
| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



